molecular formula C8H7ClN4 B2760397 4-Chloro-7-cyclopropylpyrazolo[1,5-a][1,3,5]triazine CAS No. 2305254-82-2

4-Chloro-7-cyclopropylpyrazolo[1,5-a][1,3,5]triazine

Cat. No.: B2760397
CAS No.: 2305254-82-2
M. Wt: 194.62
InChI Key: FADYOGRNFJWSLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7-cyclopropylpyrazolo[1,5-a][1,3,5]triazine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a][1,3,5]triazines This compound is characterized by a fused ring system consisting of a pyrazole ring and a triazine ring, with a chlorine atom at the 4-position and a cyclopropyl group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-7-cyclopropylpyrazolo[1,5-a][1,3,5]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted pyrazole with a triazine derivative. For example, the preparation can start with the nucleophilic addition of an amine-substituted pyrazole to a substituted isothiocyanate in the presence of solvents like acetonitrile and dimethylformamide at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-cyclopropylpyrazolo[1,5-a][1,3,5]triazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

    Cyclization Reactions: The compound can be involved in further cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of polar aprotic solvents like dimethylformamide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

4-Chloro-7-cyclopropylpyrazolo[1,5-a][1,3,5]triazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-cyclopropylpyrazolo[1,5-a][1,3,5]triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group at the 7-position and the chlorine atom at the 4-position differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity in chemical transformations .

Properties

IUPAC Name

4-chloro-7-cyclopropylpyrazolo[1,5-a][1,3,5]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-8-11-4-10-7-3-6(5-1-2-5)12-13(7)8/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADYOGRNFJWSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C(=C2)N=CN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.